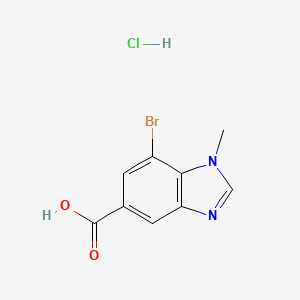
7-Bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid HCl
Overview
Description
Scientific Research Applications
Antimicrobial Activity
- Novel compounds synthesized from 7-Bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid HCl demonstrate antimicrobial activity against various bacteria like Escherichia coli and Bacillus subtilis, as well as certain plant pathogens like Erwinia carotovora and Xanthomonas citri. This suggests potential applications in developing new antimicrobial agents (Bhagat, Deshmukh, & Kuberkar, 2012).
Synthesis of New Chemical Compounds
- Research has focused on developing new synthetic routes for compounds derived from 7-Bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid HCl. These synthetic pathways are key in exploring the chemical properties and potential applications of these compounds (Kovač et al., 1981).
Immunomodulatory and Anticancer Activities
- Certain derivatives of 7-Bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid HCl have shown significant immunomodulatory and anticancer activities. This includes inhibiting nitric oxide generation in macrophages and demonstrating cytotoxicity against cancer cell lines like colon carcinoma and hepatocellular carcinoma (Abdel‐Aziz et al., 2009).
Practical Synthesis in Pharmacological Applications
- The practical synthesis of certain antagonists, which are structurally derived from 7-Bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid HCl, points towards its relevance in pharmacology, especially in the development of orally active drugs (Ikemoto et al., 2005).
properties
IUPAC Name |
7-bromo-1-methylbenzimidazole-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2.ClH/c1-12-4-11-7-3-5(9(13)14)2-6(10)8(7)12;/h2-4H,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIICMIHDHIZYFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=CC(=C2)C(=O)O)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid HCl | |
CAS RN |
1420800-33-4 | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420800-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



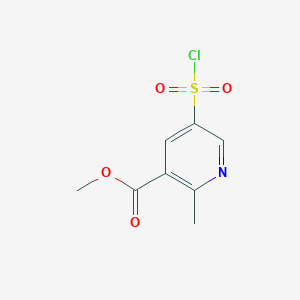

![3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449024.png)
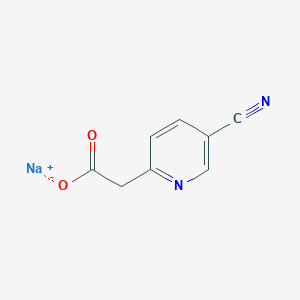
![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B1449029.png)

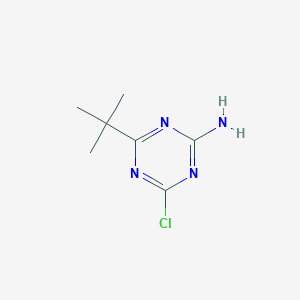
![Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1449032.png)
![[3-(Dimethylamino)-5-fluorophenyl]methanol](/img/structure/B1449033.png)

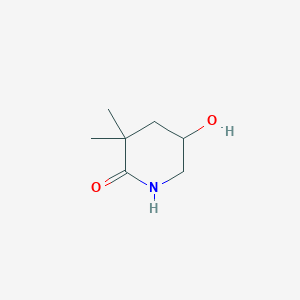

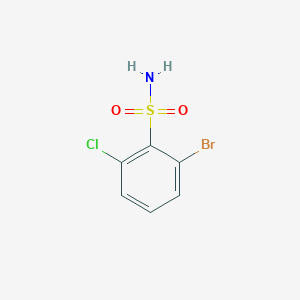
![2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1449040.png)